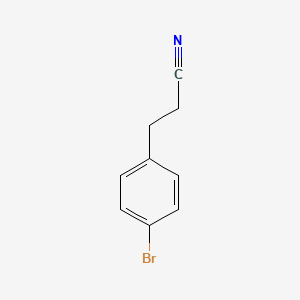

3-(4-Bromophenyl)propionitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWLKTDBUQOFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370832 | |

| Record name | 3-(4-Bromophenyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-08-3 | |

| Record name | 3-(4-Bromophenyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to 3-(4-Bromophenyl)propionitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, identified by its CAS number 57775-08-3, is a bifunctional organic molecule of significant interest in the realms of medicinal chemistry and material science.[1][2] Its structure, featuring a brominated aromatic ring and a terminal nitrile group, provides two distinct and strategically valuable reactive handles. This dual functionality allows for sequential and diverse chemical transformations, making it a crucial intermediate for constructing complex molecular architectures.

The presence of the bromine atom on the phenyl ring serves as a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[3][4] This enables the facile introduction of various substituents, a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR). Concurrently, the nitrile group is a versatile precursor to essential functionalities such as primary amines, carboxylic acids, and amides, and is instrumental in the synthesis of nitrogen-containing heterocycles—privileged structures in many therapeutic agents.[5][6] This guide provides an in-depth exploration of its properties, synthesis, applications, and handling, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are unequivocally established through a combination of physical property measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57775-08-3 | [7][8][9] |

| Molecular Formula | C₉H₈BrN | [7][8] |

| Molecular Weight | 210.07 g/mol | [7][8][9] |

| Boiling Point | 118 °C at 1 mmHg | [7][10] |

| Density | ~1.4 g/cm³ | [7][10] |

| Refractive Index | ~1.561 | [7] |

| XLogP3 | 2.6 | [7][9] |

| Appearance | Varies; often reported as an oil or solid | [11] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic methods provide a detailed view of the molecule's structure. While specific spectra can vary slightly based on solvent and instrumentation, the expected characteristics are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring will typically appear as two doublets in the δ 7.0-7.6 ppm region, characteristic of a 1,4- (para) substitution pattern. The two methylene groups (-CH₂CH₂CN) will present as two triplets in the aliphatic region (typically δ 2.5-3.2 ppm), with their coupling confirming the ethyl chain connectivity.[11][12]

-

¹³C NMR : The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. Signals for the two methylene carbons and the unique quaternary carbon of the nitrile group (typically δ 118-120 ppm) will also be present.[13]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups. A sharp, strong absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. Aromatic C-H and C=C stretching vibrations will be observed in their respective regions (around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹).[14][15]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and isotopic distribution. The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[14]

Core Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Method 1: Cyanation of 4-Bromophenethyl Halides (Nucleophilic Substitution)

This is a direct and often high-yielding approach based on the Sₙ2 reaction. The causality is straightforward: a good leaving group (halide) on the ethyl chain is displaced by a strong nucleophile (cyanide).

Protocol: Cyanation of 4-Bromophenethyl Bromide

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromophenethyl bromide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Cyanide Addition : Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq). The use of a slight excess of the cyanide salt drives the reaction to completion.

-

Reaction Execution : Heat the mixture, typically to 60-90 °C, and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is generally complete within a few hours.

-

Workup and Isolation : After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual water-soluble impurities, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification : The crude product is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

dot

Caption: Key synthetic transformations of the core molecule.

Analytical Purity Assessment

Ensuring the purity of the synthesized intermediate is non-negotiable for its use in drug development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 220 nm or 254 nm).

-

Sample Preparation : Dissolve a small amount of the compound in the mobile phase or acetonitrile.

-

Validation : The method should be validated for specificity, linearity, accuracy, and precision to be considered a self-validating system for quality control. [16]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound requires careful handling due to its potential hazards.

Hazard Identification

Based on available safety data sheets, this compound is classified as:

-

An irritant to the skin (H315) and eyes (H319). [7][17][18]* Potentially causing respiratory irritation (H335). [7][17][18]* May be harmful if swallowed, in contact with skin, or if inhaled. [18]

Safe Handling Protocol

-

Ventilation : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood. [17][18][19]2. Personal Protective Equipment (PPE) :

-

Eye Protection : Wear tightly fitting safety goggles or a face shield. [17] * Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected prior to use. [17] * Body Protection : Wear a lab coat. For larger quantities, consider impervious clothing. [17]3. Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [20][21]4. Spill Management : In case of a spill, evacuate the area. Prevent the chemical from entering drains. Absorb the spill with an inert material and dispose of it as hazardous waste in accordance with local regulations. [17]

-

Storage

-

Store in a cool, dry, and well-ventilated place. [18]* Keep the container tightly closed and sealed in its original packaging. [18]* Store away from strong oxidizing agents and strong acids. [18]

Conclusion

This compound stands out as a high-value, versatile intermediate for advanced chemical synthesis. Its dual reactivity allows for a modular and strategic approach to building complex molecules, making it an indispensable tool for scientists in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential while maintaining the highest standards of scientific integrity and safety.

References

- The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Cas 57775-08-3,this compound. lookchem.

- 3-(4-Bromophenyl)propanenitrile. PubChem.

- Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed Central.

- Pharmaceuticals. BSEF.

- 3-(4-Bromophenyl)propanenitrile. MySkinRecipes.

- Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma.

- Hydrocyanation. Wikipedia.

- Mechanistic insights into the hydrocyanation reaction. Pure.

- US7595417B2 - Cyanation of aromatic halides. Google Patents.

- Rosenmund-von Braun Reaction. Organic Chemistry Portal.

- Synthesis of 3-[(3-bromophenyl)thio]propionitrile. PrepChem.com.

- Cyanation of aryl bromide. Reddit.

- Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications (RSC Publishing).

- Mechanistic study of the cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation reaction: the origin of the regioselectivity. Dalton Transactions (RSC Publishing).

- Benzenepropanoic acid, 4-cyano-, ethyl ester. Organic Syntheses Procedure.

- Catalytic Reversible Hydrocyanation. Wiley Analytical Science.

- Cyanation of Aryl Bromide. Reddit.

- US3203975A - Purification of acetronitrile and propionitrile. Google Patents.

- Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation. PubMed.

- ¹H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. ResearchGate.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Analytical Methods. OPUS.

- Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube.

- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-(4-Bromophenyl)propanenitrile [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 57775-08-3 [m.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. lehigh.edu [lehigh.edu]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. chemicalbook.com [chemicalbook.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. pfaltzandbauer.com [pfaltzandbauer.com]

- 20. fishersci.ca [fishersci.ca]

- 21. airgas.com [airgas.com]

3-(4-Bromophenyl)propionitrile physical properties

An In-depth Technical Guide to the Physical Properties of 3-(4-Bromophenyl)propionitrile

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information presented is curated to support experimental design, safety assessments, and the application of this compound in synthetic chemistry.

Introduction and Chemical Identity

This compound is a bifunctional organic compound featuring a brominated aromatic ring and a nitrile functional group. This unique structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 57775-08-3 | [2][3][4][5] |

| Molecular Formula | C₉H₈BrN | [2][3][4][5][6] |

| Molecular Weight | 210.07 g/mol | [2][3][5][6][7] |

| IUPAC Name | 3-(4-bromophenyl)propanenitrile | [2][5] |

| Synonyms | This compound, Benzenepropanenitrile, 4-bromo- | [1][2][3][8] |

Core Physical and Chemical Properties

Understanding the physical properties of a compound is paramount for its handling, storage, and application in chemical reactions. The following table summarizes the key physical data for this compound.

| Property | Value | Source |

| Appearance | White to off-white solid | [9] |

| Boiling Point | 118°C at 1 mmHg, 326.9°C at 760 mmHg | [1][3][8][9] |

| Density | 1.42 g/cm³ | [1][3][9] |

| Flash Point | 151.5°C | [1][3][8] |

| Refractive Index | 1.561 | [1][3] |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., ethanol, acetone) | [6] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1][9] |

The relatively high boiling point and flash point indicate that the compound is not highly volatile under standard laboratory conditions, which simplifies its handling. Its low solubility in water and good solubility in organic solvents are typical for aromatic compounds of its size and polarity.

Spectroscopic Data Profile

Spectroscopic analysis is essential for the verification of the chemical structure and purity of this compound. While this guide does not provide specific spectra, it outlines the expected characteristics based on the compound's structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the disubstituted benzene ring, as well as two triplet signals corresponding to the two methylene groups of the propionitrile chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift) and the aliphatic carbons of the propionitrile group, including the unique signal for the nitrile carbon.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2240-2260 cm⁻¹. Other notable absorptions would include those for the C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[2]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[2]

Safety, Handling, and Hazard Information

As a responsible scientist, a thorough understanding of the hazards associated with a chemical is non-negotiable. This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:

| Hazard Class | Category | Hazard Statement | Source |

| Skin Irritation | 2 | H315: Causes skin irritation | [2][3][8] |

| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | [2][3][8] |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation | [2][3][8] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][10] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [2][10] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [2][10] |

Recommended Handling Procedures

Given the hazard profile, the following handling procedures are mandatory:

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][10][11][12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[8][11][12] Do not eat, drink, or smoke in the work area.[11][12]

-

Spill Management: In case of a spill, evacuate the area. Avoid dust formation. Remove all sources of ignition.[8] Prevent the substance from entering drains.[10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[8]

Applications in Research and Development

The utility of this compound is primarily as a versatile building block in organic synthesis.

-

Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural motifs are found in molecules targeting neurological disorders.[13] The related compound, 3-(4-bromophenyl)propionic acid, is also noted for its role in pharmaceutical development.[14] The aminopyrazine core derived from related structures has shown potential in anticancer research.[15]

-

Agrochemical Synthesis: It is used as a precursor in the production of pesticides and herbicides.[1]

-

Specialty Chemicals: The reactivity of the nitrile and the bromophenyl groups allows for its use in creating specialty chemicals for materials science applications, including dyes and plastics.[1]

The logical flow for utilizing this compound in a synthetic workflow is depicted below.

Caption: Synthetic pathways originating from this compound.

Experimental Protocol: Boiling Point Determination at Reduced Pressure

To illustrate the causality behind experimental choices, this section details a protocol for verifying the boiling point of this compound under vacuum, a common procedure for high-boiling-point compounds to prevent decomposition.

Objective: To determine the boiling point of this compound at a specific reduced pressure.

Rationale: Thermal decomposition can occur at the atmospheric boiling point (326.9°C).[8] Distillation under reduced pressure lowers the boiling point, allowing for purification without degradation.

Methodology:

-

Apparatus Setup:

-

Assemble a short-path distillation apparatus. This is chosen to minimize the loss of material on the glass surfaces.

-

Use a round-bottom flask of an appropriate size (e.g., a 25 mL flask for 5-10 g of sample).

-

Place a magnetic stir bar in the flask to ensure smooth boiling and prevent bumping.

-

Connect the apparatus to a vacuum pump through a cold trap. The cold trap is essential to protect the pump from corrosive vapors.

-

Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

-

Procedure:

-

Place the sample of this compound into the distillation flask.

-

Slowly and carefully apply the vacuum. Monitor the pressure using a manometer.

-

Once the desired pressure is stable (e.g., 1 mmHg), begin heating the distillation flask using a heating mantle.

-

Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

-

-

Self-Validation:

-

The boiling point should be sharp and consistent during the distillation. A wide boiling range may indicate impurities.

-

The collected distillate should be a clear, colorless liquid that solidifies upon cooling, consistent with its appearance as a white solid at room temperature.[9]

-

The measured boiling point should be consistent with literature values (e.g., ~118°C at 1 mmHg).[1][3][9]

-

Caption: Step-by-step workflow for reduced pressure boiling point determination.

Conclusion

This compound is a chemical intermediate with a well-defined set of physical properties that make it suitable for a range of applications in synthetic chemistry. Its handling requires adherence to standard safety protocols for irritant and moderately toxic compounds. The dual reactivity of its nitrile and aryl bromide functionalities provides chemists with a versatile tool for the construction of complex molecular architectures, particularly in the fields of drug discovery and materials science.

References

- This compound CAS#: 57775-08-3 - ChemicalBook.

- This compound - Methylamine Supplier.

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook.

- 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem.

- 57775-08-3 3-(4-bromophenyl)propanenitrile - Echemi.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Cas 57775-08-3,this compound | lookchem.

- vz25999 this compound - VSNCHEM.

- Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma.

- 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem.

- CAS 57775-08-3 3-(4-Bromophenyl)propanenitrile - Alfa Chemistry.

- 57775-08-3 | 3-(4-Bromophenyl)propanenitrile - ChemScene.

- 3-(3-Bromophenyl)propanenitrile AldrichCPR - Sigma-Aldrich.

- Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound Supplier & Manufacturer in China | Chemical Properties, Safety Data, Pricing, Applications [nj-finechem.com]

- 7. chemscene.com [chemscene.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound CAS#: 57775-08-3 [m.chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. airgas.com [airgas.com]

- 12. fishersci.ca [fishersci.ca]

- 13. nbinno.com [nbinno.com]

- 14. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 3-(4-Bromophenyl)propionitrile

An In-depth Technical Guide to 3-(4-Bromophenyl)propanenitrile: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)propanenitrile (CAS No. 57775-08-3), a versatile bifunctional building block crucial in modern organic synthesis. The document details the compound's physicochemical properties, presents a robust, step-by-step protocol for its synthesis and purification, and offers an in-depth analysis of its structural characterization using spectroscopic methods (NMR, IR, MS). We delve into the causality behind experimental choices, explaining the rationale for specific reagents, conditions, and analytical techniques. Furthermore, this guide explores the compound's chemical reactivity, highlighting its utility in the synthesis of high-value downstream products relevant to the pharmaceutical and agrochemical industries. Safety protocols for handling, storage, and disposal are also rigorously outlined to ensure best laboratory practices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important intermediate in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

3-(4-Bromophenyl)propanenitrile, with the IUPAC name 3-(4-bromophenyl)propanenitrile, is a substituted aromatic nitrile.[1][2] Its structure features a brominated phenyl ring connected to a propyl nitrile chain, making it a valuable intermediate for introducing both the 4-bromophenyl moiety and a three-carbon chain with a reactive nitrile handle.

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-bromophenyl)propanenitrile | [1] |

| Synonyms | 3-(4-Bromophenyl)propionitrile, 2-(4-Bromophenyl)ethyl cyanide | [1][2] |

| CAS Number | 57775-08-3 | [1][3] |

| Molecular Formula | C₉H₈BrN | [1][4] |

| Molecular Weight | 210.07 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 118°C @ 1 mmHg | [2][5] |

| Density | 1.42 g/cm³ | [2][5] |

| Canonical SMILES | C1=CC(=CC=C1CCC#N)Br | [1][6] |

| InChIKey | QAWLKTDBUQOFEF-UHFFFAOYSA-N | [1][6] |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone) | [7] |

Synthesis and Purification Protocol

The synthesis of 3-(4-Bromophenyl)propanenitrile can be efficiently achieved via a Michael addition reaction, a cornerstone of C-C bond formation. This protocol utilizes 4-bromothiophenol and acrylonitrile. While the provided reference describes the synthesis of a thioether analog, the principle of base-catalyzed Michael addition of a nucleophile to acrylonitrile is directly applicable and illustrative of a common synthetic strategy. A more direct and common industrial route would involve the cyanoethylation of a 4-bromophenyl Grignard reagent or a related organometallic species.

Below is a detailed protocol based on established chemical principles for this class of compounds.

Causality of Experimental Design

-

Choice of Reagents : 4-Bromophenylmagnesium bromide (a Grignard reagent) is chosen as the nucleophile. It is readily prepared from 4-bromobromobenzene and magnesium turnings. Acrylonitrile serves as the Michael acceptor, providing the three-carbon nitrile chain in a single, atom-economical step.

-

Catalyst : Copper(I) iodide (CuI) is used as a catalyst. Grignard reagents can react with nitriles at the 1,2-position (direct addition to the C≡N bond). The copper catalyst promotes the desired 1,4-conjugate (Michael) addition to the α,β-unsaturated system of acrylonitrile.

-

Solvent : Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is excellent for forming Grignard reagents and is relatively inert under the reaction conditions. Its ability to solvate the magnesium species is critical for reactivity.

-

Quenching : The reaction is quenched with a saturated aqueous solution of ammonium chloride. This provides a mild acidic workup to protonate the intermediate enolate formed after the addition, destroying any unreacted Grignard reagent without using strong acids that could potentially hydrolyze the nitrile group.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-(4-Bromophenyl)propanenitrile.

Step-by-Step Synthesis Protocol

-

Grignard Reagent Preparation : To a flame-dried 250 mL three-necked flask under an argon atmosphere, add magnesium turnings (1.34 g, 55 mmol). Add 20 mL of anhydrous THF. Add a small crystal of iodine to initiate the reaction. In a separate dropping funnel, dissolve 4-bromobromobenzene (11.8 g, 50 mmol) in 80 mL of anhydrous THF. Add a small portion of the bromide solution to the magnesium and gently heat to initiate Grignard formation. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, reflux for an additional hour to ensure full conversion.

-

Conjugate Addition : Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add copper(I) iodide (0.48 g, 2.5 mmol) to the flask. The solution will typically turn dark.

-

Reactant Addition : Add acrylonitrile (2.65 g, 50 mmol), dissolved in 20 mL of anhydrous THF, dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup : Cool the reaction mixture back to 0°C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration : Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure 3-(4-Bromophenyl)propanenitrile.

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation are paramount. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for confirming the identity of the synthesized product.[8]

Predicted Spectral Data

The following table summarizes the expected spectral characteristics of 3-(4-Bromophenyl)propanenitrile based on its molecular structure.

| Technique | Feature | Expected Signal / Value | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.4-7.6 (d, 2H), δ 7.1-7.3 (d, 2H) | Two sets of doublets characteristic of a 1,4-disubstituted benzene ring. Protons ortho to Br are deshielded. |

| Methylene Protons | δ 2.9-3.1 (t, 2H), δ 2.6-2.8 (t, 2H) | Two triplets from adjacent -CH₂- groups. The -CH₂- group attached to the aromatic ring (benzylic) is further downfield. | |

| ¹³C NMR | Aromatic Carbons | δ ~139 (C-CH₂), ~132 (CH), ~130 (CH), ~121 (C-Br) | Four distinct aromatic signals due to symmetry. The ipso-carbons attached to Br and the alkyl chain are quaternary. |

| Alkyl Carbons | δ ~32 (Benzylic -CH₂-), δ ~18 (-CH₂-CN) | The benzylic carbon is more deshielded than the carbon adjacent to the nitrile. | |

| Nitrile Carbon | δ ~118-120 | Characteristic chemical shift for a nitrile carbon. | |

| IR | Nitrile Stretch | 2240-2260 cm⁻¹ (sharp, medium) | Strong, characteristic absorption for a C≡N triple bond. |

| Aromatic C-H Stretch | >3000 cm⁻¹ | Stretching vibration for sp² C-H bonds on the benzene ring. | |

| Alkyl C-H Stretch | <3000 cm⁻¹ | Stretching vibrations for sp³ C-H bonds of the propyl chain. | |

| C-Br Stretch | 500-600 cm⁻¹ | Characteristic absorption in the fingerprint region for an aryl bromide. | |

| MS (EI) | Molecular Ion | m/z 210, 208 (M⁺, M⁺+2) | A characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[9] |

| Major Fragment | m/z 183, 181 | Loss of HCN (27 Da) from the molecular ion. | |

| Base Peak | m/z 102 | Loss of Br radical, followed by rearrangement. |

Analytical Protocols

-

NMR Sample Preparation : Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube for analysis.

-

IR Sample Preparation : For a solid sample, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.

-

MS Sample Preparation : For Electron Impact (EI) mass spectrometry, dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol and inject it into the instrument, typically via a direct insertion probe or GC-MS interface.

Chemical Reactivity and Downstream Applications

3-(4-Bromophenyl)propanenitrile is a bifunctional molecule, offering two primary sites for chemical modification: the nitrile group and the carbon-bromine bond. This dual reactivity makes it a powerful intermediate in synthetic chemistry.

Key Reaction Pathways

Sources

- 1. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. equationchemical.com [equationchemical.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. This compound CAS#: 57775-08-3 [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound Supplier & Manufacturer in China | Chemical Properties, Safety Data, Pricing, Applications [nj-finechem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. lehigh.edu [lehigh.edu]

A Technical Guide to the Nomenclature of 3-(4-Bromophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synonyms and identifiers for the chemical compound 3-(4-Bromophenyl)propanenitrile, a key intermediate in various synthetic applications. Understanding the varied nomenclature is crucial for accurate literature searches, chemical sourcing, and regulatory compliance.

Primary Identification

The compound is most formally recognized by its IUPAC (International Union of Pure and Applied Chemistry) name and its CAS (Chemical Abstracts Service) registry number. These identifiers provide an unambiguous reference.

The CAS number 16588-34-4 is sometimes incorrectly associated with this compound; however, it correctly identifies 4-Chloro-3-nitrobenzaldehyde[4][5][6].

Chemical Structure and Nomenclature Logic

The IUPAC name logically deconstructs the molecule's structure. The parent chain is "propanenitrile," a three-carbon chain with a nitrile (-C≡N) group. A "4-bromophenyl" group is attached to the third carbon of this chain.

Below is a visualization of the molecular structure, which forms the basis for its systematic naming.

Caption: Molecular structure of 3-(4-Bromophenyl)propanenitrile.

Common Synonyms and Alternative Names

In literature, patents, and commercial listings, several synonyms are used interchangeably. The most common alternative replaces "propanenitrile" with the older nomenclature "propionitrile."

Table of Common Synonyms:

| Synonym | Notes |

| 3-(4-Bromophenyl)propionitrile | A widely used and accepted common name.[1][3][7] |

| 3-(p-bromophenyl)propionitrile | The "p-" or "para-" prefix indicates the bromine atom is at position 4 on the phenyl ring.[1] |

| 3-(4-Bromo-phenyl)-propionitrile | A variation in punctuation.[1] |

| 4-Bromobenzenepropanenitrile | This name treats "benzenepropanenitrile" as the parent structure. |

It is important to distinguish this compound from its isomers, such as:

-

Benzeneacetonitrile, 4-bromo- (or 2-(4-bromophenyl)acetonitrile): This is a related compound but with a two-carbon chain instead of three.[8]

-

Benzonitrile, 4-bromo-: This compound lacks the two-carbon chain between the ring and the nitrile group.[9][10][11]

Identifiers in Chemical Databases

For precise identification and data retrieval, various chemical databases assign specific identifiers to this compound.

Table of Database Identifiers:

| Identifier Type | Identifier | Source/Database |

| PubChem CID | 2735611 | PubChem[1] |

| EC Number | 673-011-7 | European Chemicals Agency (ECHA)[1] |

| InChI | InChI=1S/C9H8BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | IUPAC[1][2] |

| InChIKey | QAWLKTDBUQOFEF-UHFFFAOYSA-N | IUPAC[1][2] |

| SMILES | C1=CC(=CC=C1CCC#N)Br | Daylight CMI[1] |

| ChemSpider ID | 2544835 | Royal Society of Chemistry |

| DTXSID | DTXSID60370832 | EPA DSSTox[1] |

Conclusion

While 3-(4-Bromophenyl)propanenitrile is the systematic IUPAC name, researchers will frequently encounter This compound in scientific literature and commercial catalogs. For unambiguous identification, especially in database searches and regulatory documentation, the CAS Number 57775-08-3 is the most reliable standard. Awareness of these synonyms is essential for conducting thorough and accurate scientific inquiry.

References

- PubChem. 3-(4-Bromophenyl)propanenitrile.

- Pharmaffiliates. 3-(4-Bromophenyl)-3-phenylpropanenitrile. [Link]

- PubChemLite. 3-(4-bromophenyl)propanenitrile (C9H8BrN). [Link]

- NIST. Benzonitrile, 4-bromo-. NIST Chemistry WebBook. [Link]

- SIELC Technologies. Benzonitrile, 4-bromo-. [Link]

- PubChem. Benzeneacetonitrile, 4-bromo-.

- PubChem. Benzonitrile, 4-bromo-.

- NIST. Propanenitrile, 3-bromo-. NIST Chemistry WebBook. [Link]

Sources

- 1. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Chloro-3-nitrobenzaldehyde CAS#: 16588-34-4 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 10. Benzonitrile, 4-bromo- | SIELC Technologies [sielc.com]

- 11. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of 3-(4-Bromophenyl)propionitrile

Introduction

3-(4-Bromophenyl)propionitrile is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. Its structure, incorporating a brominated aromatic ring and a nitrile functional group, provides two reactive centers that can be selectively manipulated to construct more complex molecular architectures. This guide offers a comprehensive exploration of the structure, bonding, and chemical properties of this compound, providing field-proven insights for its application in the synthesis of pharmaceutical intermediates and other fine chemicals.

Molecular Structure and Spectroscopic Characterization

The unequivocal identification and characterization of this compound are paramount for its effective use in synthesis. A combination of spectroscopic techniques provides a detailed fingerprint of its molecular structure.

Core Structure

The molecule consists of a p-substituted benzene ring where one substituent is a bromine atom and the other is a propionitrile chain. The IUPAC name for this compound is 3-(4-bromophenyl)propanenitrile[1].

Table 1: Key Identifiers and Properties of this compound

| Identifier/Property | Value | Source |

| IUPAC Name | 3-(4-bromophenyl)propanenitrile | [1] |

| CAS Number | 57775-08-3 | [1] |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| SMILES | C1=CC(=CC=C1CCC#N)Br | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: The para-substituted benzene ring will give rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The protons ortho to the bromine atom will be slightly downfield compared to the protons ortho to the propionitrile group due to the deshielding effect of the bromine.

-

Aliphatic Protons: The propionitrile chain will exhibit two triplets. The methylene group adjacent to the aromatic ring (-CH₂-Ar) will appear as a triplet, coupled to the adjacent methylene group. The methylene group adjacent to the nitrile (-CH₂-CN) will also be a triplet, coupled to the other methylene group. The chemical shift of the methylene group closer to the electron-withdrawing nitrile group will be further downfield.

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, though some may overlap. The carbon bearing the bromine atom (C-Br) will be significantly shielded compared to the other aromatic carbons. The ipso-carbon attached to the propionitrile group will also have a distinct chemical shift.

-

Aliphatic Carbons: Two signals will be present for the two methylene carbons of the propionitrile chain.

-

Nitrile Carbon: The carbon of the nitrile group (-C≡N) will appear as a characteristic peak in the downfield region of the spectrum (typically δ 115-125 ppm)[2][3].

Table 2: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Peak/Signal | Assignment |

| ¹H NMR | Doublet (δ ~7.4-7.6 ppm) | 2H, Aromatic protons ortho to Br |

| Doublet (δ ~7.1-7.3 ppm) | 2H, Aromatic protons ortho to propionitrile | |

| Triplet (δ ~2.9-3.1 ppm) | 2H, -CH₂-Ar | |

| Triplet (δ ~2.6-2.8 ppm) | 2H, -CH₂-CN | |

| ¹³C NMR | δ ~138-142 ppm | C-ipso (attached to propionitrile) |

| δ ~131-133 ppm | C-H (aromatic) | |

| δ ~129-131 ppm | C-H (aromatic) | |

| δ ~120-123 ppm | C-Br | |

| δ ~118-120 ppm | -C≡N | |

| δ ~30-35 ppm | -CH₂-Ar | |

| δ ~18-22 ppm | -CH₂-CN | |

| FT-IR (cm⁻¹) | ~3050-3100 | Aromatic C-H stretch |

| ~2850-2950 | Aliphatic C-H stretch | |

| ~2240-2260 | -C≡N stretch (strong, sharp) | |

| ~1590, 1485 | Aromatic C=C stretch | |

| ~1070 | C-Br stretch | |

| Mass Spec (m/z) | ~210/212 (M⁺, M⁺+2) | Molecular ion peak (presence of Br) |

| ~183/185 | Loss of HCN | |

| ~103 | Loss of Br | |

| ~102 | Tropylium-like fragment |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic peak is the strong, sharp absorption band for the nitrile group (-C≡N) stretch, which typically appears in the range of 2240-2260 cm⁻¹[4][5]. Other key absorptions include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region[4][6]. The C-Br stretch is expected to appear in the fingerprint region, typically around 1070 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, the molecular ion peak in the mass spectrum of this compound will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br)[7]. Common fragmentation pathways would involve the loss of small molecules like HCN, or cleavage of the propyl chain.

Bonding and Molecular Orbitals: A Computational Perspective

While experimental data provides a macroscopic view of the molecule, computational chemistry offers a deeper understanding of its electronic structure and bonding.

Molecular Geometry

Due to the lack of publicly available crystallographic data, the three-dimensional structure of this compound can be reliably predicted using computational methods such as Density Functional Theory (DFT). The geometry is largely dictated by the sp² hybridized carbons of the benzene ring and the sp³ hybridized carbons of the propyl chain. The C-C≡N moiety is linear.

Natural Bond Orbital (NBO) Analysis

NBO analysis can provide insights into the hybridization, charge distribution, and delocalization of electron density within the molecule. The analysis would likely show significant π-conjugation within the benzene ring and a high degree of polarization in the C≡N triple bond, with the nitrogen atom being more electronegative.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely to have significant contributions from the π* orbitals of the nitrile group and the aromatic ring. The energy gap between the HOMO and LUMO influences the molecule's electronic properties and its susceptibility to nucleophilic and electrophilic attack.

Synthesis and Reactivity

The synthetic utility of this compound stems from the presence of two distinct reactive sites.

Synthetic Routes

A common and practical approach to synthesize this compound is through the nucleophilic substitution of a suitable starting material with a cyanide source. A plausible laboratory-scale synthesis is outlined below.

This protocol is adapted from the general synthesis of nitriles from alkyl halides[8][9].

Materials:

-

4-Bromobenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in DMSO.

-

Nucleophilic Substitution: Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-bromobenzyl cyanide.

-

Chain Extension (Conceptual): The subsequent extension to the propionitrile would involve a reaction such as the alkylation of the benzylic position, which is beyond a simple one-pot synthesis from the bromide and requires a multi-step approach. A more direct synthesis of this compound would involve starting from a different precursor, such as 4-bromophenethyl alcohol and converting the hydroxyl group to a nitrile.

Caption: Key transformations of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its structure offers two distinct points for chemical modification, allowing for the creation of diverse and complex molecules. A thorough understanding of its spectroscopic properties, bonding, and reactivity is essential for its effective utilization in the development of new pharmaceutical agents and other high-value chemical entities.

References

- PubChem. 3-(4-Bromophenyl)propanenitrile. National Center for Biotechnology Information.

- Zhang, Y., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 57(15), 6488-6499.

- LookChem. This compound.

- Govindan, M., et al. (2012). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 25(4), 581-589.

- Waller, C. L., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 53(16), 6126-6137.

- PubChemLite. 3-(4-bromophenyl)propanenitrile (C9H8BrN).

- Google Patents. Method for the preparation of citalopram.

- NPTEL. 13C NMR spectroscopy.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- University of California, Santa Cruz. 13C-NMR.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile.

- Oregon State University. 13C NMR Chemical Shifts.

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.

- UCLA Chemistry. IR Chart.

- National Institute of Standards and Technology. Tables of molecular vibrational frequencies, part 3.

- LookChem. Cas 57775-08-3,this compound.

- Google Patents. New intermediates for the preparation of remifentanil hydrochloride.

- ResearchGate. Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters.

- National Institute of Standards and Technology. Propanenitrile, 3-bromo-.

- PubMed. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters.

- PrepChem. Preparation of bromobenzyl cyanide.

- PubMed. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.

- Google Patents. Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

- PubMed Central. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation.

- ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

- Patsnap. Preparation method of bilastine intermediate.

Sources

- 1. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Page loading... [guidechem.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 3-(4-Bromophenyl)propionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)propionitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a brominated aromatic ring and a terminal nitrile group, offers two distinct sites for chemical modification. This guide provides a comprehensive exploration of the chemical reactivity inherent to the nitrile group within this molecular framework. The nitrile, or cyano, group (C≡N) is a cornerstone of organic synthesis, serving as a precursor to a variety of important functional groups, including amines, carboxylic acids, and ketones.[2] Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, a duality that underpins its diverse chemical transformations.[3][4]

The presence of the 4-bromophenyl substituent exerts a modest electron-withdrawing effect on the nitrile group, subtly influencing its reactivity. This guide will delve into the core transformations of the nitrile moiety in this compound, providing both mechanistic understanding and practical, field-proven experimental protocols.

Hydrolysis: Gateway to Carboxylic Acids and Amides

The hydrolysis of the nitrile group is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid.[5][6] This process can be catalyzed by either acid or base, with the choice of catalyst dictating the final product and reaction conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom and facilitates nucleophilic attack by water.[7][8] The resulting imidic acid intermediate rapidly tautomerizes to the more stable amide.[7] Prolonged heating in the presence of acid leads to the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt.[5]

Mechanism of Acid-Catalyzed Hydrolysis:

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)propanoic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and a 6 M aqueous solution of hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any remaining acid and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[5] The resulting anion is protonated by water to form the imidic acid, which then tautomerizes to the amide.[7] Under forcing conditions (prolonged heating), the amide is further hydrolyzed to the carboxylate salt, with the evolution of ammonia gas.[5] Acidification of the reaction mixture is then required to obtain the free carboxylic acid.[5]

Experimental Protocol: Synthesis of Sodium 3-(4-Bromophenyl)propanoate

-

Setup: To a round-bottom flask fitted with a reflux condenser, add this compound (1 equivalent) and a 10-20% aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The evolution of ammonia gas can be monitored with moist litmus paper.

-

Isolation: Upon completion, cool the reaction mixture. The sodium salt of the carboxylic acid may precipitate upon cooling or can be isolated by evaporation of the solvent.

-

Conversion to Carboxylic Acid (Optional): To obtain the free acid, cool the solution in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. The carboxylic acid will precipitate and can be collected by filtration.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |

| Intermediate | Amide | Amide |

| Initial Product | Carboxylic Acid & Ammonium Salt | Carboxylate Salt & Ammonia |

| Workup | Direct isolation of carboxylic acid | Acidification to obtain carboxylic acid |

Table 1: Comparison of Acid and Base-Catalyzed Hydrolysis of Nitriles.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are valuable building blocks in pharmaceutical synthesis.[9] This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective.[3][4] Catalytic hydrogenation is another widely used method.[9]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines.[9][10] The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. Two successive additions of hydride occur, leading to a dianionic intermediate which, upon aqueous workup, yields the primary amine.[3]

Mechanism of LiAlH₄ Reduction:

Caption: Mechanism of nitrile reduction with LiAlH₄.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)propan-1-amine

-

Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ (1.5-2 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Reagent Addition: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the suspension via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Workup (Caution: Exothermic): Cool the reaction mixture in an ice bath. Carefully and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup) to quench the excess LiAlH₄ and precipitate the aluminum salts.

-

Isolation: Filter the resulting slurry and wash the solid aluminum salts thoroughly with the ether solvent.

-

Purification: Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred in industrial settings.[10] This method typically employs a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere.[9][11]

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)propan-1-amine via Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[10]

-

Catalyst Addition: Add a catalytic amount of Raney nickel or Pd/C to the solution.

-

Reaction: Pressurize the vessel with hydrogen gas (typically 50-500 psi) and heat the mixture (50-100 °C). The reaction is monitored by the uptake of hydrogen.

-

Workup: Once the reaction is complete, cool the vessel and carefully vent the hydrogen.

-

Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude amine. Purification can be performed by distillation or crystallization of a suitable salt.

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| LiAlH₄ | Anhydrous ether, 0 °C to reflux | High reactivity, good yields | Highly reactive with protic solvents, requires careful workup |

| Catalytic Hydrogenation | H₂ gas, metal catalyst, elevated pressure and temperature | Milder conditions, scalable | Potential for side reactions (e.g., dehalogenation), requires specialized equipment |

Table 2: Comparison of Common Methods for Nitrile Reduction.

Reactions with Organometallic Reagents: A Pathway to Ketones

The reaction of nitriles with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), provides a valuable method for the synthesis of ketones.[12] The organometallic reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile.[12]

The initial addition of the organometallic reagent to the nitrile forms a stable imine salt intermediate. This intermediate is unreactive towards a second equivalent of the organometallic reagent.[12] Subsequent hydrolysis of the imine salt in an acidic workup yields the desired ketone.[3]

Mechanism of Grignard Reaction with a Nitrile:

Caption: Mechanism of the reaction of a nitrile with a Grignard reagent.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)butan-1-one

-

Setup: In a dry, inert atmosphere, place a solution of this compound (1 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a dropping funnel.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of the Grignard reagent (e.g., ethylmagnesium bromide, 1.1 equivalents) from the dropping funnel.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the imine salt.

-

Isolation: Separate the organic layer. Extract the aqueous layer with the ether solvent.

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude ketone can be purified by chromatography or distillation.

Cycloaddition Reactions: Formation of Heterocycles

The nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic ring systems.[13] A particularly important transformation is the [3+2] cycloaddition with azides to form tetrazoles.[14][15]

[3+2] Cycloaddition with Azides: Synthesis of Tetrazoles

The reaction of a nitrile with an azide, typically sodium azide, in the presence of a Lewis acid or a transition metal catalyst, leads to the formation of a 5-substituted 1H-tetrazole.[14][16][17] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[15]

Mechanism of Tetrazole Synthesis:

Sources

- 1. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitriles | Research Starters | EBSCO Research [ebsco.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. testbook.com [testbook.com]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

The Bromo-Substituent in 3-(4-Bromophenyl)propionitrile Reactions: A Technical Guide

Introduction

3-(4-Bromophenyl)propionitrile is a versatile bifunctional molecule that holds significant importance in the realms of organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a bromine atom attached to a phenyl ring and a propionitrile side chain, provides two distinct reactive centers. This guide delves into the critical role of the bromo-substituent, exploring how its electronic and steric properties govern the reactivity of the molecule and enable a diverse array of chemical transformations. For researchers and professionals in drug development, a comprehensive understanding of the bromo-substituent's influence is paramount for designing novel synthetic routes and constructing complex molecular architectures.[1][2]

The cyano group is a common feature in many small molecule drugs, and this compound serves as a valuable building block for their synthesis.[2] This guide will provide in-depth technical insights into how the bromine atom acts as a versatile handle for introducing molecular diversity through various cross-coupling reactions, a cornerstone of modern drug discovery.

The Dual Nature of the Bromo-Substituent: Electronic and Steric Effects

The bromine atom in this compound exerts a profound influence on the molecule's reactivity through a combination of electronic and steric effects.

Electronic Influence: A Tale of Induction and Resonance

The bromo-substituent exhibits a dual electronic character. It is an electronegative atom, leading to an inductive electron-withdrawing effect (-I effect) on the aromatic ring.[3][4] This inductive effect deactivates the benzene ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[3][5][6]

However, the bromine atom also possesses lone pairs of electrons in its p-orbitals, which can participate in resonance with the π-system of the aromatic ring (+R effect).[3][7] This resonance effect donates electron density to the ring, particularly at the ortho and para positions.[3] While the inductive effect of bromine is generally stronger than its resonance effect, making it a deactivating group overall, the resonance donation directs incoming electrophiles to the ortho and para positions.[3][8]

dot graph "Electronic_Effects" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="Bromo-Substituent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Inductive Effect (-I)", pos="1.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Resonance Effect (+R)", pos="1.5,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Electron Withdrawal", pos="3.5,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Electron Donation", pos="3.5,-1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Deactivation of Aromatic Ring", pos="5.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Ortho, Para-Directing", pos="5.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label=" Electronegativity"]; A -> C [label=" Lone Pairs"]; B -> D; C -> E; D -> F; E -> G; } d-3> Figure 1: Dueling electronic effects of the bromo-substituent.

Steric Hindrance: A Subtle but Significant Factor

The size of the bromine atom can introduce steric hindrance, which can influence the regioselectivity of reactions.[9][10] In reactions involving the ortho positions of the phenyl ring, the bulkiness of the bromine atom may disfavor the approach of large reagents, leading to a preference for substitution at the less hindered para position.[9][11][12] This steric effect, while often secondary to electronic effects, can be a crucial factor in achieving high selectivity in certain transformations.[13]

The Bromo-Substituent as a Gateway to Molecular Diversity: Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional group that serves as a versatile handle for the construction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Aryl bromides are often preferred over aryl chlorides due to their higher reactivity, while being more cost-effective than aryl iodides.[11][14][15]

Palladium-Catalyzed Cross-Coupling: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis.[16] The bromo-substituent in this compound makes it an excellent substrate for a variety of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide. The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base provides a straightforward route to a wide range of biaryl and substituted phenylpropionitrile derivatives.[16][17]

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85-95 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | >90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[18][19][20] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[21] this compound can be efficiently coupled with a diverse range of primary and secondary amines to yield the corresponding N-aryl products.[22]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

-

Add sodium tert-butoxide (1.4 mmol) and the desired amine (e.g., morpholine, 1.2 mmol).

-

Add anhydrous toluene (5 mL) and seal the tube.

-

Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

dot graph "Buchwald_Hartwig_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="Reactant Mixing\n(Aryl Bromide, Amine, Catalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Inert Atmosphere\n(Nitrogen or Argon)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Heating\n(80-110 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Reaction Monitoring\n(TLC, GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Workup\n(Quenching, Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Purification\n(Column Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Product", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B -> C -> D -> E -> F -> G; } d-3> Figure 2: General workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[23][24][25] This reaction is catalyzed by a combination of palladium and copper complexes.[24] this compound serves as an excellent substrate for Sonogashira coupling, providing access to a variety of arylalkyne derivatives.[26][27]

Cyanation Reactions

The bromo-substituent can be replaced by a cyano group through a palladium- or nickel-catalyzed cyanation reaction.[11][14][28][29] This transformation is particularly useful for synthesizing dinitrile compounds, which are valuable precursors in materials science and for the synthesis of certain heterocyclic compounds. Various cyanide sources can be employed, including potassium cyanide, zinc cyanide, and potassium ferrocyanide.[28][29]

Other Important Transformations

Beyond palladium-catalyzed reactions, the bromo-substituent enables other crucial transformations:

-

Grignard Reagent Formation: this compound can be converted into the corresponding Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

-

Lithiation: Reaction with a strong organolithium base, such as n-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming an aryllithium species that is a potent nucleophile.

Influence on the Propionitrile Side Chain